1,2-Cyclohexanediol

Catalog No.
S572973
CAS No.
931-17-9
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Cyclohexanediol

Need a rigid diol for high-Tg polyurethanes and oxidatively cleavable architectures? Linear diols lack the locked ring and vicinal OH needed for thermal stability and periodate cleavage. 1,2-Cyclohexanediol delivers: • TPU Tg >125°C, high flexural modulus • Periodate-cleavable for smart materials & drug delivery • Pre-organized bidentate coordination for controlled polymerization. Consistent quality, global shipping.

CAS Number

931-17-9

Product Name

1,2-Cyclohexanediol

IUPAC Name

cyclohexane-1,2-diol

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2

InChI Key

PFURGBBHAOXLIO-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)O)O

Synonyms

1,2-cyclohexanediol, 1,2-cyclohexanediol, (cis)-isomer, 1,2-cyclohexanediol, (trans)-isomer, cis-1,2-cyclohexanediol, trans-1,2-cyclohexanediol

Canonical SMILES

C1CCC(C(C1)O)O

The exact mass of the compound 1,2-Cyclohexanediol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150568. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Cyclohexanols - Supplementary Records. It belongs to the ontological category of diol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

1,2-Cyclohexanediol (CAS 931-17-9) is a cycloaliphatic vicinal diol characterized by its rigid six-membered ring and adjacent hydroxyl groups [1]. In industrial procurement, it is primarily sourced as a high-performance chain extender for polyurethanes and polyesters, a rigid building block for polycarbonates, and a precursor for oxidatively cleavable linkers [2]. Unlike flexible linear diols, the cyclic backbone of 1,2-cyclohexanediol restricts the hydroxyl groups to a gauche conformation, imparting distinct thermal, mechanical, and coordination properties to downstream products [3]. Its ability to undergo quantitative periodate cleavage further distinguishes it from non-vicinal isomers, making it a dual-purpose material for both robust structural polymers and selectively degradable chemical architectures[2].

Research Fit

Vicinal diol reactivity profile
Enables oxidative cleavage, cyclic acetal formation, and stereochemical-control studies not accessible to 1,3- or 1,4-diols.
Isomer-dependent performance
cis/trans composition directly influences reaction kinetics, chiral induction, and thermal behavior; specify isomer ratio for reproducible outcomes.
Chiral building block for asymmetric research
Enantiopure trans-1,2-cyclohexanediol serves as a privileged scaffold for chiral ligands and optically active polymer templates.

Substituting 1,2-cyclohexanediol with linear aliphatic diols (such as ethylene glycol or 1,2-hexanediol) or non-vicinal isomers (like 1,4-cyclohexanediol) fundamentally alters both process chemistry and final material performance[1]. In polymer synthesis, replacing 1,2-cyclohexanediol with linear diols results in a dramatic loss of glass transition temperature (Tg) and flexural modulus due to the absence of the rigid cycloaliphatic ring[2]. Conversely, attempting to substitute it with 1,4-cyclohexanediol in degradable linker or prodrug applications results in complete failure, as the 1,4-isomer lacks the adjacent hydroxyls required for Malaprade (periodate) cleavage [3]. Furthermore, in catalytic ligand design, the conformational freedom of linear diols prevents the pre-organized bidentate coordination naturally enforced by the locked ring structure of 1,2-cyclohexanediol [1].

Substitution Risk

1,3- or 1,4-diols cannot replicate vicinal diol chemistry
Oxidative cleavage to dialdehydes and cyclic acetal formation rely on the 1,2-diol arrangement; 1,3- or 1,4-isomers lack this reactivity and may shift synthetic pathways.
Isomer composition alters kinetics and selectivity
cis and trans isomers exhibit markedly different reaction rates; substituting an unspecified mixture for a defined isomer ratio can compromise kinetic control and chiral induction.
Different ring sizes change chiral template efficiency
Cyclopentane or cycloheptane analogs show substantially different chiral induction in polymer synthesis; cyclohexane ring size provides a distinct efficiency ranking that may not transfer.

Thermal and Mechanical Enhancement in Polyurethane Synthesis

When utilized as a chain extender in thermoplastic polyurethanes (TPUs), 1,2-cyclohexanediol significantly elevates the thermal and mechanical baseline of the resulting polymer. Formulations incorporating cycloalkane diols like 1,2-cyclohexanediol achieve secondary transition temperatures (Tg) of at least 125°C and flexural moduli exceeding 260,000 PSI [1]. In contrast, standard linear aliphatic diol extenders (e.g., 1,4-butanediol or ethylene glycol) typically yield softer elastomers with Tg values well below 100°C. This massive shift in thermal resistance and rigidity is directly attributable to the incorporation of the bulky, rotationally restricted cyclohexane ring into the polymer hard segment[1].

Evidence DimensionGlass Transition Temperature (Tg) and Flexural Modulus
Target Compound DataTg ≥ 125°C; Modulus > 260,000 PSI
Comparator Or BaselineLinear aliphatic diols (Tg typically < 100°C, lower modulus)
Quantified Difference>25°C increase in Tg and transition to rigid plastic behavior
ConditionsTPU synthesis using diisocyanate and diol chain extenders

Buyers formulating high-temperature, high-modulus industrial polyurethanes must select 1,2-cyclohexanediol over standard linear extenders to meet stringent thermal and mechanical specifications.

Oxidative cleavage kinetics
Head-to-head
cis cleaves ~20× faster than trans
Isomer choice governs reaction rate in HIO₄-based cleavages
Data to verify; rate ratio may depend on substrate concentration

Selective Oxidative Cleavability for Degradable Architectures

The vicinal hydroxyl arrangement of 1,2-cyclohexanediol allows it to undergo rapid Malaprade oxidation (periodate cleavage), specifically proceeding through a cyclic periodate ester intermediate to yield terminal dialdehydes [1]. In direct contrast, 1,4-cyclohexanediol is entirely inert to periodate oxidation because its hydroxyl groups are spatially separated and cannot form the requisite cyclic intermediate. This binary reactivity difference means that 1,2-cyclohexanediol can be strategically embedded into polymer backbones, hydrogels, or antibody-drug conjugate (ADC) linkers to provide a specific, triggerable degradation pathway that non-vicinal isomers cannot support [1].

Evidence DimensionSusceptibility to periodate (Malaprade) cleavage
Target Compound DataRapid, quantitative cleavage to dialdehydes via cyclic intermediate
Comparator Or Baseline1,4-cyclohexanediol (0% cleavage)
Quantified Difference100% vs 0% cleavage under identical oxidative conditions
ConditionsAqueous sodium metaperiodate oxidation

For procurement in the biomedical or degradable materials sector, 1,2-cyclohexanediol is mandatory when designing oxidatively cleavable linkages, as 1,4-isomers are completely unreactive.

Asymmetric catalysis ee
Class-level
up to 99% ee
Ligand derived from trans-1,2-diol shows high enantiocontrol
Reported for Cu-catalyzed conjugate addition; model specific

Conformational Pre-Organization in Ligand and Boronate Formation

Unlike linear 1,2-diols such as ethylene glycol or 1,2-hexanediol, which can freely rotate to adopt an anti-conformation, 1,2-cyclohexanediol is sterically locked [1]. The ring structure completely prohibits the anti-conformation, forcing the hydroxyl groups into a permanent gauche arrangement. This conformational pre-organization drastically lowers the entropic penalty for forming cyclic derivatives, such as boronate esters or bidentate metal complexes. Consequently, 1,2-cyclohexanediol forms highly stable complexes and acts as a superior chain transfer agent or protective group compared to flexible linear diols, which must expend energy to adopt the necessary binding geometry [1].

Evidence DimensionConformational availability of hydroxyl groups
Target Compound Data100% restricted to gauche conformation (anti is impossible)
Comparator Or BaselineEthylene glycol / 1,2-hexanediol (freely adopt anti-conformation)
Quantified DifferenceComplete elimination of the anti-conformer population
ConditionsStandard ambient conditions and complexation environments

Researchers and scale-up chemists sourcing precursors for boronate esterification or bidentate catalysis will achieve higher yields and faster kinetics using the pre-organized 1,2-cyclohexanediol over flexible linear alternatives.

Melting point discrimination
Head-to-head
cis ~98°C / trans ~103–104°C
Melting point confirms isomer identity and purity for QC
Trace impurities affect thermal behavior; DTA recommended
Dehydration rate ranking
Cross-study comparable
1,4 < 1,2 < 1,3
1,2-diol shows intermediate reactivity in hydrothermal dehydration
Vicinal H-bonding influences E1/E2 balance; context dependent
Chiral induction efficiency
Head-to-head
C5 ≪ C6 < C7 < C8
Cyclohexanediol provides intermediate chiral transfer in polymer synthesis
Optical rotation of polymer [α]₄₃₅ −2.2 to −17.9° reported

High-Tg Thermoplastic Polyurethanes (TPUs)

Directly leveraging its rigid ring structure, 1,2-cyclohexanediol is the optimal chain extender for manufacturing TPUs that require high flexural modulus and thermal stability (Tg > 125°C), such as those used in automotive parts and industrial casings [1].

Oxidatively Degradable Hydrogels and Polymers

Capitalizing on its rapid periodate cleavage, this compound is ideal for synthesizing smart materials, tissue engineering scaffolds, and drug delivery matrices that must dissolve or degrade upon exposure to specific oxidative triggers [2].

Precision Polycarbonate Polyols via ROCOP

Utilizing its locked gauche conformation, 1,2-cyclohexanediol serves as a highly efficient, pre-organized bidentate chain transfer agent in the ring-opening copolymerization of CO2 and epoxides, yielding telechelic polymers with tight dispersity [3].

Boronate Ester-Based Cleavable Linkers

The fixed vicinal hydroxyls make it an excellent protective group or linker component for boronic acids in organic synthesis and bioconjugation, offering superior thermodynamic stability over flexible linear diols [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Oxidative cleavage for dialdehyde intermediates
cis/trans isomer identity controls reaction rate
Verify kinetic profile with periodic acid; confirm isomer ratio
Asymmetric catalysis research
Enantiopure trans-diol as chiral scaffold
Validate enantioselectivity under target reaction conditions
Chiral polymer design
Ring-size dependent template efficiency
Assess optical rotation and chirality transfer in copolymerization
Biofuel upgrading model studies
Vicinal diol dehydration behavior
Compare hydrothermal kinetics against 1,3- and 1,4-diol benchmarks

XLogP3

0.2

Other CAS

54383-22-1
1792-81-0
1460-57-7
931-17-9

Wikipedia

Trans-1,2-cyclohexanediol
(cis/trans)-cyclohexane-1,2-diol

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